

structure of 3-bromo-9,9-dimethyl-9H-fluorene

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Compound of Interest

Compound Name: 3-bromo-9,9-dimethyl-9H-fluorene

Cat. No.: B1529681

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An In-Depth Technical Guide on the Structure, Properties, and Synthesis of **3-bromo-9,9-dimethyl-9H-fluorene**

Introduction

3-bromo-9,9-dimethyl-9H-fluorene is a halogenated aromatic hydrocarbon that has garnered significant interest as a pivotal building block in the fields of materials science and organic electronics. Its rigid, planar fluorene core, combined with the functional handles provided by the bromine substituent and the solubility-enhancing gem-dimethyl groups, makes it an exceptionally versatile intermediate. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a field-proven synthesis protocol, and its critical role in the development of advanced materials such as Organic Light-Emitting Diodes (OLEDs).

Molecular Structure and Physicochemical Properties

The foundational structure of **3-bromo-9,9-dimethyl-9H-fluorene** consists of a fluorene system, which is a polycyclic aromatic hydrocarbon with two benzene rings fused to a central five-membered ring. The key modifications to this core are a bromine atom at the C3 position and two methyl groups at the C9 position.

The IUPAC name for this compound is **3-bromo-9,9-dimethyl-9H-fluorene**. The gem-dimethyl substitution at the C9 position is a critical structural feature. It disrupts the planarity that could otherwise lead to strong intermolecular π - π stacking, thereby improving the solubility of the

molecule and its derivatives in common organic solvents[1]. This enhanced solubility is a crucial advantage in the solution-based processing of organic electronic devices. The bromine atom at the C3 position serves as a reactive site, enabling further functionalization through various cross-coupling reactions to build more complex, functional molecules for specific applications.[2].

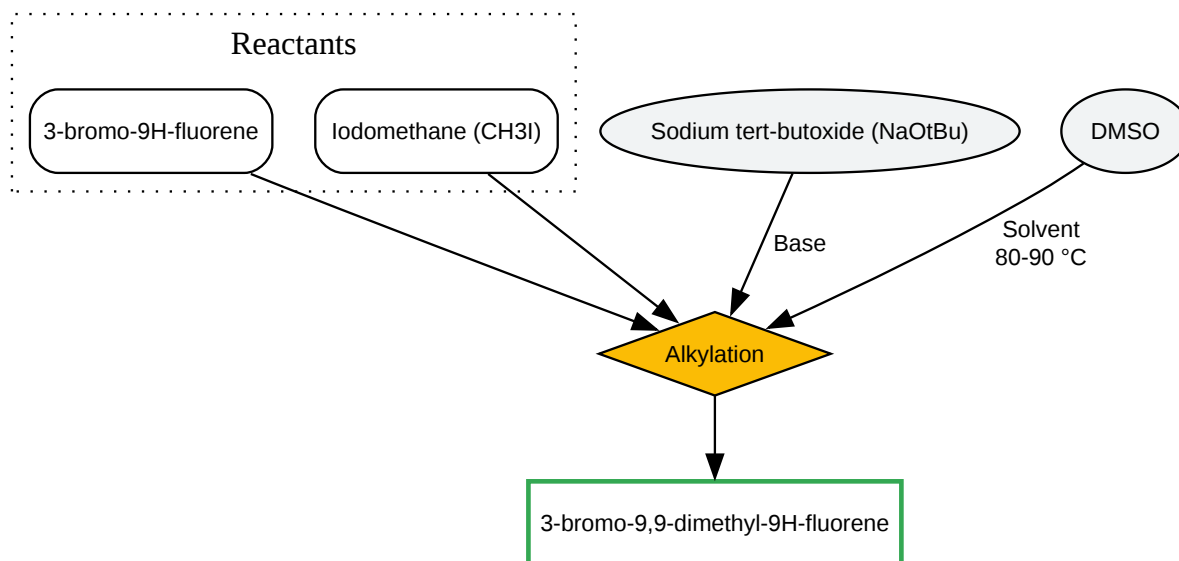
Caption: Molecular structure of **3-bromo-9,9-dimethyl-9H-fluorene**.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	1190360-23-6	[3]
Molecular Formula	C ₁₅ H ₁₃ Br	[1][4]
Molecular Weight	273.17 g/mol	[3][5]
Appearance	White to light yellow crystalline powder	[1][2]
Melting Point	61.0 to 65.0 °C	[2][3][6]
Boiling Point	343.1 ± 21.0 °C (Predicted)	[3][6]
Purity	≥97%	
Solubility	Soluble in organic solvents (e.g., ethanol, methanol, acetone); Insoluble in water	[1]
Storage	Sealed in dry, room temperature conditions	[3]

Synthesis and Purification

The most common and efficient synthesis of **3-bromo-9,9-dimethyl-9H-fluorene** involves the alkylation of 3-bromo-9H-fluorene. The causality behind this experimental choice lies in the acidity of the protons at the C9 position of the fluorene core. A strong base can easily deprotonate this position, creating a nucleophilic carbanion that readily reacts with an alkylating agent like iodomethane.



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Caption: Synthesis workflow for **3-bromo-9,9-dimethyl-9H-fluorene**.

Experimental Protocol: Synthesis from 3-bromo-9H-fluorene

This protocol is adapted from established laboratory procedures.^{[6][7]} The choice of dimethyl sulfoxide (DMSO) as a solvent is critical; its polar aprotic nature effectively solvates the sodium tert-butoxide base and the intermediate carbanion, facilitating a high-yield reaction.

Materials:

- 3-bromo-9H-fluorene (1.0 eq)
- Sodium tert-butoxide (NaOtBu) (3.0 eq)
- Iodomethane (CH₃I) (3.0 eq)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Ice water

- Methanol

Procedure:

- **Reaction Setup:** In a dry flask under an inert atmosphere, dissolve 3-bromo-9H-fluorene (e.g., 37 g, 152 mmol) in anhydrous DMSO (e.g., 600 ml).
- **Base Addition:** At room temperature, add sodium tert-butoxide (e.g., 43.9 g, 457 mmol) to the solution. The mixture will typically form a colored suspension.
- **Heating:** Heat the reaction mixture until the internal temperature reaches 80 °C.
- **Alkylation:** Add iodomethane (e.g., 64.8 g, 457 mmol) dropwise to the suspension, maintaining the internal temperature between 80-90 °C. The addition should take approximately 30 minutes.
- **Reaction Completion:** After the addition is complete, continue stirring the mixture at 80-90 °C for an additional 30 minutes to ensure the reaction goes to completion.
- **Workup and Precipitation:** Pour the warm reaction solution into ice water (e.g., 1500 ml) and stir for approximately 20 minutes. The product will precipitate as a solid.
- **Purification:** Collect the solid product by suction filtration. Wash the collected solid sequentially with water and then methanol to remove residual DMSO and unreacted starting materials.
- **Drying:** Dry the purified product under vacuum. This procedure typically yields the target compound with a purity of over 95%.^[7]

Structural Elucidation via Spectroscopic Analysis

The definitive structure of **3-bromo-9,9-dimethyl-9H-fluorene** is confirmed through a combination of spectroscopic techniques. Each method provides unique information about the molecular framework.

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The two methyl groups at the C9 position are chemically equivalent and should appear as a sharp singlet integrating to 6

protons, typically in the upfield region (around 1.5 ppm). The aromatic protons on the fluorene backbone will appear in the downfield region (typically 7.3-7.8 ppm), with their splitting patterns determined by their coupling with adjacent protons. The presence of the electron-withdrawing bromine atom will deshield adjacent protons, causing their signals to shift further downfield.

- **¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum would complement the proton data. It should show a signal for the two equivalent methyl carbons and a signal for the quaternary C9 carbon. The remaining signals will be in the aromatic region (120-155 ppm), with the carbon directly bonded to the bromine atom (C3) showing a characteristic signal at the lower end of this range due to the halogen's influence.
- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight of the compound. For **3-bromo-9,9-dimethyl-9H-fluorene** (C₁₅H₁₃Br), the mass spectrum would exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes), confirming the presence of a single bromine atom in the molecule. The molecular ion peaks would be expected at m/z ≈ 272 and 274.
- **Infrared (IR) Spectroscopy:** The IR spectrum would show characteristic C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the methyl groups (below 3000 cm⁻¹). It would also display C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region and a C-Br stretching vibration at lower frequencies.

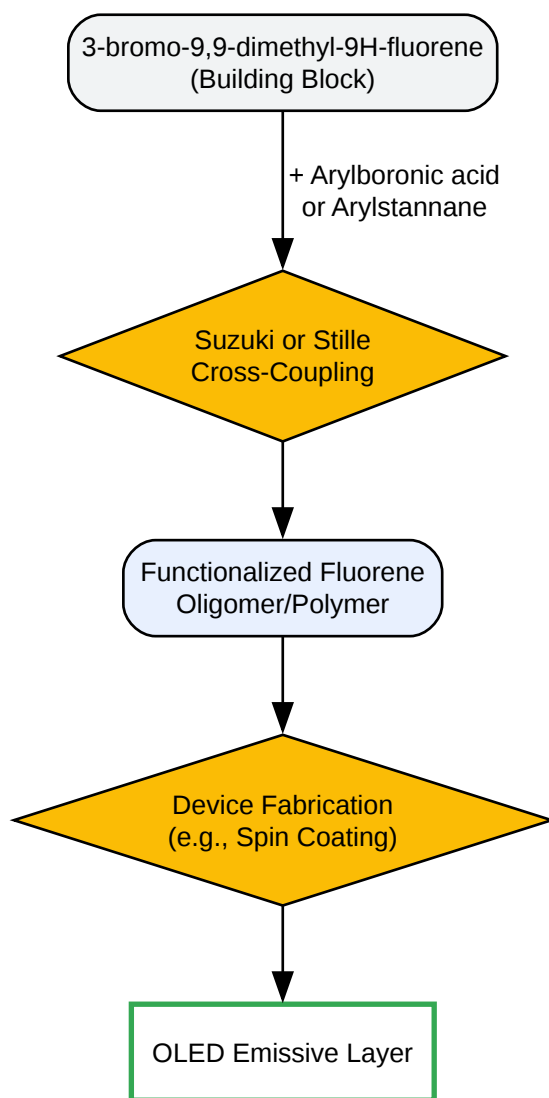
Application as a Core Building Block in OLED Materials

3-bromo-9,9-dimethyl-9H-fluorene is a cornerstone intermediate in the synthesis of high-performance materials for OLEDs.^{[1][2]} Its structure is ideally suited for this purpose for several key reasons:

- **Rigid Luminescent Core:** The fluorene unit provides a rigid and planar structure that forms an excellent, highly efficient blue-light-emitting chromophore.
- **Solubility:** The 9,9-dimethyl groups ensure good solubility, which is essential for fabricating large-area, uniform thin films via solution processing.^[8]

- **Reactive Handle:** The C-Br bond at the 3-position is a versatile reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the straightforward attachment of other functional groups, such as electron-donating or electron-accepting moieties, to tune the electronic and optical properties of the final material.

[1]



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Caption: Role of **3-bromo-9,9-dimethyl-9H-fluorene** in OLED material synthesis.

This strategic design allows researchers to create a wide array of polymers and small molecules with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied

Molecular Orbital (LUMO) energy levels, leading to efficient and stable OLED devices with specific emission colors.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-bromo-9,9-dimethyl-9H-fluorene** is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant.[3]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]
- Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Conclusion

3-bromo-9,9-dimethyl-9H-fluorene is a well-defined organic molecule whose structure has been optimized for utility. The interplay between its rigid aromatic core, the solubilizing gem-dimethyl groups, and the reactive bromine handle makes it an invaluable and versatile intermediate. Its primary application in the synthesis of advanced materials for OLEDs underscores its importance in the progression of organic electronics, enabling the development of next-generation displays and lighting technologies. The straightforward and high-yield synthesis further enhances its appeal to both academic researchers and industrial drug and materials development professionals.

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